Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate
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Description
Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate is a chemical compound with the molecular formula C12H11ClN2O4S2 and a molecular weight of 346.81 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in multiple steps. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded the thiadiazole thiol intermediate . Conversion of this intermediate into a sulfonyl chloride, followed by nucleophilic attack of the amines, gave the final product .Molecular Structure Analysis
The molecular structure of this compound consists of a thiadiazole ring attached to a sulfonyl group that is further connected to a 4-chlorophenyl group . The isopropyl group is attached to the carboxylate group on the thiadiazole ring .Scientific Research Applications
Antiviral and Antimicrobial Applications
- A study synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, revealing some compounds with anti-tobacco mosaic virus activity, suggesting potential antiviral applications (Chen et al., 2010).
- Novel sulfone-linked bis heterocycles were prepared and showed significant antimicrobial activity against various pathogens, indicating potential for developing new antimicrobial agents (Muralikrishna et al., 2012).
Enzyme Inhibition for Therapeutic Applications
- Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide showed strong inhibitory effects on carbonic anhydrase isoenzymes, indicating potential for treating conditions like glaucoma (Bülbül et al., 2008).
- Research on 5-substituted isoxazole-4-carboxylic esters aimed at the synthesis of α-cyclopiazonic acid, highlighting the role of such compounds in the development of bioactive molecules (Moorthie et al., 2007).
Antitubercular and Anticancer Properties
- A series of novel sulfonyl derivatives demonstrated moderate to significant antibacterial, antifungal, and antitubercular activities, suggesting their potential as therapeutic agents against infectious diseases (Kumar et al., 2013).
- The discovery and synthesis of novel pyrazole derivatives were evaluated for antioxidant, anti-breast cancer, and anti-inflammatory properties, with some showing promising results as COX-2 inhibitors, indicative of potential in cancer therapy (Thangarasu et al., 2019).
Properties
IUPAC Name |
propan-2-yl 5-(4-chlorophenyl)sulfonylthiadiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4S2/c1-7(2)19-11(16)10-12(20-15-14-10)21(17,18)9-5-3-8(13)4-6-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVOZMAYXJCNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.